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molecular formula C3H2ClF5O B042458 (R)-Isoflurane CAS No. 133098-04-1

(R)-Isoflurane

Cat. No. B042458
M. Wt: 184.49 g/mol
InChI Key: PIWKPBJCKXDKJR-SFOWXEAESA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04762856

Procedure details

12.9 g of isoflurane (FORANE® isoflurane commercially available from Anaquest Division of BOC, Inc. in Madison, Wis.) were combined with 5.5 g of potassium fluoride and 20 ml of diethylglycol and the mixture was heated with stirring for 10 hours in a glass pressure vessel at 195° C. The heated mixture was washed with ice water and the organic layer was subjected to gas chromatography, which showed the presence of the compound CHF2OCHFCF3 (29% yield).
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.5 g
Type
reactant
Reaction Step Four
[Compound]
Name
diethylglycol
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
29%

Identifiers

REACTION_CXSMILES
[CH:1](Cl)([O:6][CH:7]([F:9])[F:8])[C:2]([F:5])([F:4])[F:3].[F-:11].[K+]>>[CH:7]([O:6][CH:1]([C:2]([F:5])([F:4])[F:3])[F:11])([F:9])[F:8] |f:1.2|

Inputs

Step One
Name
Quantity
12.9 g
Type
reactant
Smiles
C(C(F)(F)F)(OC(F)F)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(F)(F)F)(OC(F)F)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(F)(F)F)(OC(F)F)Cl
Step Four
Name
Quantity
5.5 g
Type
reactant
Smiles
[F-].[K+]
Step Five
Name
diethylglycol
Quantity
20 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
195 °C
Stirring
Type
CUSTOM
Details
with stirring for 10 hours in a glass pressure vessel at 195° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
WASH
Type
WASH
Details
The heated mixture was washed with ice water

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C(F)(F)OC(F)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 29%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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